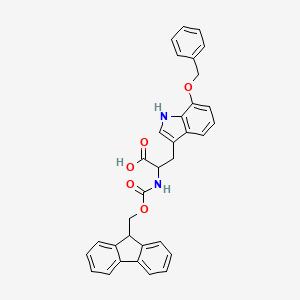

Fmoc-7-benzyloxy-DL-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-7-benzyloxy-DL-tryptophan is a derivative of the amino acid tryptophan, which is modified to include a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Fmoc group is then removed under basic conditions before the next amino acid is added. The benzyloxy group is another protective group that is often used to protect the hydroxyl or other reactive groups during synthesis.

Synthesis Analysis

The synthesis of Fmoc-amino acid derivatives, such as Fmoc-7-benzyloxy-DL-tryptophan, typically involves the condensation of Fmoc-aminoacyl pentafluorophenyl ester with an appropriate protected amino acid derivative. For example, the synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a related compound, was efficiently performed using HOOBt in DMF, which suggests that similar conditions could be used for the synthesis of Fmoc-7-benzyloxy-DL-tryptophan .

Molecular Structure Analysis

The molecular structure of Fmoc-7-benzyloxy-DL-tryptophan would include the indole ring characteristic of tryptophan, with a benzyloxy protective group at the 7-position and an Fmoc group attached to the nitrogen of the amino acid. This structure is designed to be stable under the conditions used for peptide bond formation but can be selectively deprotected when needed.

Chemical Reactions Analysis

Fmoc-7-benzyloxy-DL-tryptophan would be expected to participate in typical peptide bond-forming reactions under solid-phase peptide synthesis (SPPS) conditions. The Fmoc group would be removed under basic conditions, allowing the amino group to react with the carboxyl group of another amino acid or peptide. The benzyloxy group would protect the side chain from unwanted side reactions during synthesis and could be removed under hydrogenation conditions or other suitable deprotection strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-7-benzyloxy-DL-tryptophan would be influenced by the protective groups. The Fmoc group is known to increase the hydrophobicity of the amino acid, which can affect the solubility and handling of the compound during synthesis. The benzyloxy group would also contribute to the overall hydrophobic character. The stability of the compound under various conditions would be an important consideration, especially its resistance to oxidation and alkylation, which are common side reactions for tryptophan derivatives during SPPS .

Aplicaciones Científicas De Investigación

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including Fmoc-7-benzyloxy-DL-tryptophan, have been highlighted for their significant self-assembly features. These compounds possess inherent hydrophobicity and aromaticity due to the Fmoc moiety, promoting the association of building blocks. Their self-organization capabilities extend across individual amino acids, di- and tripeptides, and even tetra- and pentapeptides. This property is crucial in various applications, such as cell cultivation, bio-templating, and the creation of functional materials with optical, drug delivery, catalytic, therapeutic, and antibiotic properties. However, the development of Fmoc-modified biomolecules faces challenges, necessitating a thorough exploration of strategies and outlooks for future research (Tao et al., 2016).

Role in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, including Fmoc-7-benzyloxy-DL-tryptophan, have played a pivotal role in enhancing the methodology of solid-phase peptide synthesis. The introduction of diverse solid supports, linkages, side chain protecting groups, and a better understanding of solvation conditions have significantly improved the synthesis of complex peptides and small proteins. This advancement is evident in the synthesis of biologically active peptides, isotopically labeled peptides, and peptides with unique structural configurations. The versatility of the Fmoc solid-phase peptide synthesis offers numerous opportunities for bioorganic chemistry, paving the way for innovative research and applications (Fields & Noble, 2009).

Applications in Chromatography and Adsorption Studies

The Fmoc-7-benzyloxy-DL-tryptophan and its analogues have been extensively used in chromatography studies, particularly focusing on molecularly imprinted polymers (MIPs). Studies have examined the adsorption isotherms and interaction of Fmoc-tryptophan enantiomers on MIPs, utilizing various organic solvents. This research provides valuable insights into the nature of the organic mobile phase, the types of adsorption sites, and the interactions of Fmoc-tryptophan with these sites. Such studies are instrumental in understanding the solvent effects in chromatography, offering significant contributions to the field of analytical chemistry (Kim & Guiochon, 2005a), (Kim & Guiochon, 2005b).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O5/c36-32(37)29(17-22-18-34-31-23(22)15-8-16-30(31)39-19-21-9-2-1-3-10-21)35-33(38)40-20-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,34H,17,19-20H2,(H,35,38)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXUXQYKTBDHQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-7-benzyloxy-DL-tryptophan | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)